4-Isopropylcyclohexanol

Description

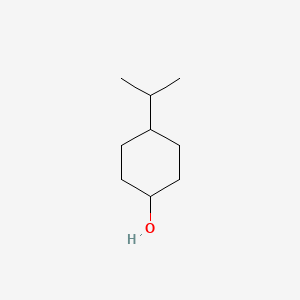

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Isopropylcyclohexanol

Introduction

4-Isopropylcyclohexanol (C₉H₁₈O) is a cyclic secondary alcohol of significant interest in fields ranging from fragrance chemistry to synthetic organic chemistry.[1] Characterized by a cyclohexane ring bearing a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively, its utility is deeply rooted in its distinct physical and chemical properties.[1] This guide provides a comprehensive examination of these properties, with a particular focus on the stereoisomeric forms, cis and trans, which arise from the substitution pattern on the cyclohexane ring. Understanding the differences between these isomers is paramount for researchers, as their distinct three-dimensional arrangements lead to notable variations in physical constants, spectral characteristics, and thermodynamic stability. This document is intended to serve as a technical resource for scientists and drug development professionals, offering both foundational data and practical experimental insights.

Molecular Structure and Stereochemistry

The core structure of this compound consists of a six-membered aliphatic ring. The presence of two substituents gives rise to diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[2] The stereochemical relationship between the hydroxyl and isopropyl groups dictates the molecule's overall shape and energy, which in turn influences its physical properties.

In its most stable chair conformation:

-

trans-Isomer : Both the hydroxyl and the bulky isopropyl groups occupy equatorial positions. This arrangement minimizes steric strain (1,3-diaxial interactions), resulting in a thermodynamically more stable molecule.

-

cis-Isomer : One substituent occupies an equatorial position while the other is forced into a higher-energy axial position.

This fundamental conformational difference is the underlying cause for the variance in properties such as melting point, boiling point, and spectroscopic signatures.[3]

Sources

4-Isopropylcyclohexanol chemical structure and stereoisomers

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 4-Isopropylcyclohexanol

This guide provides a comprehensive exploration of this compound, a significant molecule in both academic research and industrial applications. We will delve into its fundamental structure, the nuances of its stereoisomerism, prevalent synthetic methodologies, and the analytical techniques required for its characterization. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this compound.

Introduction to this compound

This compound (C₉H₁₈O) is a cyclic secondary alcohol characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively.[1][2] Its molecular structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[3][4]

The distinction between these isomers is not merely academic; it has profound practical implications. For instance, in the fragrance industry, the olfactory properties of this compound are highly dependent on its stereochemistry, with the cis isomer often possessing the more desirable scent profile.[1][5] Furthermore, in fields like liquid crystal manufacturing and pharmaceutical synthesis, the precise stereochemical configuration of intermediates like this compound is critical for the final product's performance and biological activity.[1][6]

Core Chemical Structure and Physicochemical Properties

The IUPAC name, 4-propan-2-ylcyclohexan-1-ol, precisely defines the molecule's connectivity.[1][4] The core is a six-membered carbocyclic ring, which provides the foundation for its stereochemical complexity.

Caption: 2D Chemical Structure of this compound.

Below is a summary of its key physicochemical properties, which are crucial for designing experimental conditions for synthesis, purification, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1][3][7] |

| Molecular Weight | 142.24 g/mol | [1][3] |

| CAS Number | 4621-04-9 (mixture of isomers) | [1][3] |

| Boiling Point | ~203.1 °C | [1] |

| Melting Point | ~36.9 °C (estimate for mixture) | [1] |

| Appearance | Colorless to pale yellow liquid | [2][8] |

| IUPAC Name | 4-propan-2-ylcyclohexan-1-ol | [1][4] |

Stereoisomerism and Conformational Analysis

The stereochemistry of this compound is dictated by the relative orientation of the hydroxyl and isopropyl groups on the cyclohexane ring. To understand the stability and properties of the cis and trans isomers, a conformational analysis is essential. Cyclohexane rings are not planar; they exist predominantly in a low-energy "chair" conformation. In this conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

Expertise Insight: The energetic favorability of a conformation is primarily determined by steric hindrance. Bulky substituents, like the isopropyl group, strongly prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions (unfavorable interactions with other axial substituents).

trans-4-Isopropylcyclohexanol: In the trans isomer, the hydroxyl and isopropyl groups are on opposite sides of the ring. This allows for a chair conformation where both bulky groups occupy equatorial positions . This di-equatorial conformation is highly stable and represents the lowest energy state for the molecule.

cis-4-Isopropylcyclohexanol: In the cis isomer, both groups are on the same side of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. Since the isopropyl group is significantly bulkier than the hydroxyl group, the most stable conformation of the cis isomer will have the isopropyl group in the equatorial position and the hydroxyl group in the axial position.[9][10] This conformation is less stable than the di-equatorial trans isomer due to the axial placement of the hydroxyl group.

Caption: Conformational stability of cis and trans isomers.

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 4-isopropylphenol.[1] This reaction reduces the aromatic ring to a cyclohexane ring, producing a mixture of the cis and trans stereoisomers.

Causality in Experimental Choices: The choice of catalyst and reaction conditions is critical as it directly influences both the reaction efficiency and the resulting diastereomeric ratio (d.r.) of the products.

-

Catalysts: Ruthenium on carbon (Ru/C) is a robust and widely used catalyst.[1] Rhodium-based catalysts have also shown excellent performance.[1]

-

Solvent: The choice of solvent can surprisingly affect stereoselectivity. For example, conducting the hydrogenation in supercritical carbon dioxide has been shown to favor the formation of the cis isomer compared to conventional solvents like 2-propanol.[1] This is a key consideration when a specific isomer is the desired product.

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol

This protocol describes a general procedure. Trustworthiness: It is imperative to perform all high-pressure reactions behind a certified safety shield in a properly ventilated fume hood.

-

Reactor Preparation: Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent (e.g., ethanol) to dissolve the starting material.

-

Catalyst Addition: Add the catalyst (e.g., 5% Ruthenium on carbon) to the solution. The catalyst loading is typically between 1-5% by weight relative to the substrate.

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the solid catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which will be a mixture of cis and trans isomers.

Separation and Characterization of Stereoisomers

Since the cis and trans isomers are diastereomers, they have different physical properties and can be separated by standard laboratory techniques.[11]

Separation Techniques:

-

Fractional Distillation: Exploits the small differences in boiling points between the isomers.[12]

-

Column Chromatography: A highly effective method based on the differential adsorption of the isomers onto a stationary phase (e.g., silica gel). The more polar isomer generally elutes more slowly.[12] Reports on similar substituted cyclohexanols suggest the trans-isomer can be more polar.[13]

Experimental Protocol: Isomer Separation by Column Chromatography

-

Column Packing: Prepare a chromatography column by packing it with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). The composition can be gradually made more polar to facilitate the elution of both isomers.

-

Fraction Collection: Collect small fractions of the eluate as it exits the column.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which fractions contain the pure isomers.

-

Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated stereoisomers.

Characterization Techniques:

-

Gas Chromatography (GC): An excellent tool for determining the ratio of cis to trans isomers in a mixture due to their different retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation and stereochemical assignment.[4] The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (H-1) are particularly diagnostic. In the more stable trans isomer, H-1 is axial and typically appears as a broad multiplet, whereas in the cis isomer, H-1 is equatorial and often shows a narrower multiplet.

References

- Smolecule. (2023, August 15). Buy this compound | 4621-04-9.

- NIST. Cyclohexanol, 4-(1-methylethyl)-. NIST Chemistry WebBook.

- Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl)

- PubChemLite. This compound (C9H18O).

- PubChem. This compound | C9H18O | CID 20739.

- CymitQuimica. CAS 4621-04-9: this compound.

- PubChem. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045.

- TCI Deutschland GmbH. This compound | 4621-04-9.

- MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.

- Chegg.com. (2021, October 29). Solved 4.) a.) Draw trans-4-isopropylcyclohexanol in planar.

- The Royal Society of Chemistry.

- YouTube. (2015, June 25).

- Guidechem. 15890-36-5 this compound C9H18O, Formula,NMR,Boiling Point,Density,Flash Point.

- PubChem. This compound | C9H18O | CID 20739.

- ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture?.

- ResearchGate.

Sources

- 1. Buy this compound | 4621-04-9 [smolecule.com]

- 2. CAS 4621-04-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Cyclohexanol, 4-(1-methylethyl)- [webbook.nist.gov]

- 4. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C9H18O) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

- 9. chegg.com [chegg.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

cis-4-Isopropylcyclohexanol vs trans-4-Isopropylcyclohexanol stability

An In-Depth Technical Guide to the Relative Thermodynamic Stability of cis- and trans-4-Isopropylcyclohexanol

Authored by a Senior Application Scientist

Abstract

In the realm of stereochemistry, the conformational preferences of substituted cyclic systems are of paramount importance, dictating molecular properties, reactivity, and biological interactions. This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the diastereomers of 4-isopropylcyclohexanol. We will dissect the conformational intricacies of the cis and trans isomers, grounding our analysis in the foundational principles of steric hindrance and conformational free energy (A-values). Furthermore, this document outlines both robust experimental and computational methodologies for the empirical and theoretical validation of these stability principles, offering researchers and drug development professionals a practical framework for stereochemical assessment.

Introduction: The Significance of Stereoisomerism in Cyclohexane Systems

Cyclohexane and its derivatives are ubiquitous structural motifs in pharmaceuticals, natural products, and materials. The non-planar, puckered nature of the cyclohexane ring gives rise to distinct three-dimensional arrangements known as conformations. The most stable of these is the "chair" conformation, which minimizes both angle strain and torsional strain.[1][2]

Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2] The interplay of these substituent positions in disubstituted cyclohexanes, such as this compound, results in diastereomers (cis and trans) with differing physical properties and, crucially, different thermodynamic stabilities. Understanding and predicting which isomer is more stable is a critical task in chemical synthesis and drug design, as the more stable isomer will predominate at thermodynamic equilibrium.

Foundational Principles: Conformational Analysis and Steric Strain

The stability of a substituted cyclohexane conformer is primarily governed by steric strain, particularly the unfavorable interactions between an axial substituent and the other axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions .[3][4][5] Because equatorial substituents point away from the ring, they are largely free of these destabilizing interactions.

To quantify the preference of a substituent for the equatorial position, chemists use the concept of conformational free energy, or A-value . The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[6][7][8] A larger A-value signifies a bulkier group with a stronger preference for the equatorial position to avoid severe 1,3-diaxial strain.

| Substituent | A-value (kcal/mol) | Source(s) |

| Hydroxyl (-OH) | ~0.87 (aprotic solvent) | [6][9] |

| Isopropyl (-CH(CH₃)₂) | ~2.15 | [6] |

Table 1: Conformational A-values for relevant substituents.

Stability Analysis of trans-4-Isopropylcyclohexanol

The trans isomer is defined by its substituents being on opposite faces of the cyclohexane ring. This arrangement allows for a conformation where both the hydroxyl and the isopropyl groups occupy equatorial positions. Through a process known as a ring flip, an alternative chair conformation exists where both groups are forced into axial positions.

The diequatorial conformer is exceptionally stable as it completely avoids 1,3-diaxial interactions.[1][3] Conversely, the diaxial conformer is highly unstable due to the significant steric strain from both the axial hydroxyl and the very bulky axial isopropyl group. The total strain in the diaxial form can be approximated by the sum of their A-values (2.15 + 0.87 = 3.02 kcal/mol). Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformation.

Stability Analysis of cis-4-Isopropylcyclohexanol

In the cis isomer, both substituents are on the same face of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial.[3][10] A ring flip interconverts the positions of the two groups.

Therefore, we must compare two distinct conformers:

-

Equatorial Isopropyl / Axial Hydroxyl: The steric strain is determined by the A-value of the axial hydroxyl group (≈ 0.87 kcal/mol).

-

Axial Isopropyl / Equatorial Hydroxyl: The steric strain is determined by the A-value of the axial isopropyl group (≈ 2.15 kcal/mol).

The guiding principle is that the conformer with the larger substituent in the equatorial position will be more stable.[4][11] In this case, the steric demand of the isopropyl group (A-value = 2.15 kcal/mol) is significantly greater than that of the hydroxyl group (A-value = 0.87 kcal/mol). Thus, the equilibrium for the cis isomer strongly favors the conformation where the bulky isopropyl group is equatorial and the smaller hydroxyl group is axial.

Core Conclusion: trans-4-Isopropylcyclohexanol is More Stable

To determine the overall stability of the diastereomers, we compare their most stable, and therefore most populated, conformations.

-

trans-4-Isopropylcyclohexanol exists predominantly in a diequatorial state with negligible 1,3-diaxial strain.

-

cis-4-Isopropylcyclohexanol has its most stable state with the isopropyl group equatorial and the hydroxyl group axial, but this conformation still possesses steric strain from the axial hydroxyl group (≈ 0.87 kcal/mol).

Because the lowest energy state available to the trans isomer is lower than the lowest energy state available to the cis isomer, trans-4-isopropylcyclohexanol is the more thermodynamically stable diastereomer .

| Isomer | Most Stable Conformation | Approximate Steric Strain (kcal/mol) | Relative Stability |

| trans | Diequatorial | ~0 | More Stable |

| cis | Equatorial i-Pr, Axial OH | ~0.87 | Less Stable |

Table 2: Comparative stability of cis- and trans-4-isopropylcyclohexanol.

Methodologies for Stability Verification

Theoretical principles must be validated by empirical data. Below are protocols for both experimental and computational verification of the relative stabilities.

Experimental Protocol: Acid-Catalyzed Equilibration

This method establishes a thermodynamic equilibrium between the two diastereomers, allowing for the direct measurement of their equilibrium ratio, which reflects their relative stabilities. The key is to facilitate the epimerization at the carbon bearing the hydroxyl group.

Causality: The acid catalyst protonates the hydroxyl group, allowing it to leave as a water molecule and forming a planar secondary carbocation intermediate. Re-attack by a water molecule can occur from either face with equal probability, allowing the interconversion of the cis and trans isomers. The system will eventually settle at an equilibrium that reflects the inherent thermodynamic stability of the two isomers.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of pure cis-4-isopropylcyclohexanol (or the trans isomer, or a known mixture) into a suitable reaction vessel equipped with a reflux condenser.

-

Solvent and Catalyst Addition: Dissolve the sample in an inert solvent (e.g., dioxane). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Equilibration: Heat the mixture to reflux for a sufficient period (e.g., 24-72 hours) to ensure thermodynamic equilibrium is reached. Progress can be monitored by taking aliquots over time.[12][13]

-

Workup: Cool the reaction mixture. Neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the organic components with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Analysis: Carefully remove the solvent under reduced pressure. Analyze the resulting mixture of cis and trans isomers using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the final product ratio.

-

Calculation: Use the equilibrium constant (K_eq = [trans]/[cis]) to calculate the difference in Gibbs free energy using the equation: ΔG = -RTln(K_eq).

Computational Protocol: Conformational Energy Calculation

Molecular modeling provides a powerful in silico method to predict the relative stabilities of isomers by calculating their potential energies.

Causality: This protocol uses quantum mechanics or molecular mechanics to calculate the electronic and steric energies of a molecule's specific three-dimensional structure. By systematically finding the lowest energy conformation (global minimum) for both the cis and trans isomers, a direct comparison of their calculated Gibbs free energies reveals the predicted thermodynamic preference.

Step-by-Step Methodology:

-

Structure Building: Construct 3D models of both cis- and trans-4-isopropylcyclohexanol using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: For each isomer, perform a systematic conformational search to identify all low-energy chair conformers. For trans, this will yield the diequatorial and diaxial forms. For cis, this will yield the two axial/equatorial forms.

-

Geometry Optimization: Perform a full geometry optimization on each identified conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). This step locates the precise minimum on the potential energy surface for each conformer.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the necessary thermal corrections to calculate the Gibbs free energy (G).

-

Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformer of the cis isomer with the most stable conformer of the trans isomer. The isomer with the lower free energy is computationally predicted to be the more stable.

Conclusion

The stability of this compound diastereomers is a direct consequence of fundamental steric principles within the cyclohexane chair conformation. The trans isomer is unequivocally more stable than the cis isomer because it can adopt a diequatorial conformation that is virtually free of destabilizing 1,3-diaxial interactions. The cis isomer, by contrast, is forced to place one substituent in the axial position in all of its chair conformations, leading to inherent steric strain. These principles, readily quantifiable through A-values and verifiable through both experimental equilibration and computational chemistry, provide a robust and predictive framework for assessing stereoisomer stability in drug development and chemical research.

References

- Vertex AI Search. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?

- Brainly. (2019, September 13). Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer?

- Filo. (2023, November 4). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer?

- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.

- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.

- Oregon State University. (n.d.). A values.

- JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism.

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial.

- Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?

- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes.

- University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.

- Wikipedia. (n.d.). A value.

-

Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992–5995. [Link]

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.

-

Al-Abri, Z., & Bertrand, G. H. V. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters, 25(13), 2296–2300. [Link]

- Al-Abri, Z., & Bertrand, G. H. V. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. PubMed Central.

Sources

- 1. homework.study.com [homework.study.com]

- 2. Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis i.. [askfilo.com]

- 3. brainly.com [brainly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. A values [sites.science.oregonstate.edu]

- 10. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Isopropylcyclohexanol Isomers

This technical guide provides an in-depth analysis of the spectral data for the cis and trans isomers of 4-isopropylcyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by expert interpretation and practical experimental protocols.

Introduction: The Significance of Stereoisomerism in this compound

This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a cyclic alcohol with a cyclohexane ring substituted with a hydroxyl (-OH) and an isopropyl group at positions 1 and 4, respectively.[1] The spatial arrangement of these two substituents gives rise to two distinct stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The differentiation and characterization of these isomers are crucial as their stereochemistry can significantly influence their physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for unambiguously distinguishing between these two forms. In the cis isomer, both the hydroxyl and isopropyl groups can reside on the same face of the cyclohexane ring, leading to a conformation where one substituent is axial and the other is equatorial, or a ring flip to the opposite. In the more stable chair conformation of the trans isomer, both bulky groups can occupy equatorial positions, minimizing steric hindrance. This conformational difference is the foundation for their distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the stereochemistry of this compound. The chemical shifts and coupling constants of the protons, particularly the proton attached to the carbon bearing the hydroxyl group (H-1), provide definitive information about the relative orientation of the substituents.

Theoretical Framework: The Karplus Relationship and Conformational Analysis

The dihedral angle between adjacent protons has a profound impact on their coupling constant (³J), a relationship described by the Karplus equation. In cyclohexane rings, axial-axial (a-a) couplings are typically large (8-13 Hz), while axial-equatorial (a-e) and equatorial-equatorial (e-e) couplings are much smaller (2-5 Hz). This principle is the cornerstone of assigning the cis and trans configurations.

In trans-4-isopropylcyclohexanol, the thermodynamically most stable conformation has both the hydroxyl and the large isopropyl group in equatorial positions. This places the H-1 proton in an axial position, allowing for large axial-axial couplings to the adjacent axial protons on C-2 and C-6. Conversely, in the most stable conformation of cis-4-isopropylcyclohexanol, the hydroxyl group is in an axial position and the isopropyl group is equatorial. This results in the H-1 proton being in an equatorial position, leading to smaller axial-equatorial and equatorial-equatorial couplings.

¹H NMR Spectral Data

The following tables summarize the expected ¹H NMR chemical shifts for the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectral Data for cis-4-Isopropylcyclohexanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.0 | br s | - |

| Cyclohexyl H | 1.0 - 2.0 | m | - |

| CH (isopropyl) | ~1.6 | m | - |

| CH₃ (isopropyl) | ~0.9 | d | ~6.5 |

Table 2: ¹H NMR Spectral Data for trans-4-Isopropylcyclohexanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~3.5 | tt | ~10.5, ~4.0 |

| Cyclohexyl H | 1.0 - 2.2 | m | - |

| CH (isopropyl) | ~1.4 | m | - |

| CH₃ (isopropyl) | ~0.85 | d | ~7.0 |

Expert Interpretation: The most telling signal is that of the H-1 proton. For the cis isomer, the equatorial H-1 exhibits a broad singlet or a narrow multiplet due to small e-a and e-e couplings. In stark contrast, the axial H-1 of the trans isomer appears as a well-defined triplet of triplets, a result of two large axial-axial couplings and two smaller axial-equatorial couplings. The upfield shift of the isopropyl methyl protons in the trans isomer is also a consistent feature.

¹³C NMR Spectral Data

The carbon chemical shifts also reflect the stereochemical differences between the two isomers.

Table 3: ¹³C NMR Spectral Data for cis-4-Isopropylcyclohexanol

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~66.0 |

| C-2, C-6 | ~33.0 |

| C-3, C-5 | ~30.0 |

| C-4 | ~43.0 |

| CH (isopropyl) | ~32.0 |

| CH₃ (isopropyl) | ~20.0 |

Table 4: ¹³C NMR Spectral Data for trans-4-Isopropylcyclohexanol

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~70.5 |

| C-2, C-6 | ~35.5 |

| C-3, C-5 | ~31.5 |

| C-4 | ~43.5 |

| CH (isopropyl) | ~32.5 |

| CH₃ (isopropyl) | ~20.0 |

Expert Interpretation: The C-1 carbon of the trans isomer is deshielded (appears at a higher ppm) compared to the cis isomer. This is a general trend for cyclohexanols, where an equatorial hydroxyl group results in a downfield shift for the attached carbon compared to an axial hydroxyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Acquisition Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Sufficient to cover the range of 0-10 ppm.

-

Number of scans: 8-16 scans for a concentrated sample.

-

Relaxation delay: 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Sufficient to cover the range of 0-100 ppm.

-

Number of scans: 128-1024 scans, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorption bands are associated with the O-H and C-O stretching vibrations.

Theoretical Framework: Hydrogen Bonding and Vibrational Frequencies

The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds, which broadens the O-H stretching absorption and shifts it to a lower frequency compared to a free, non-hydrogen-bonded O-H group. The C-O stretching frequency can also provide some structural information.

IR Spectral Data

Table 5: Key IR Absorption Bands for this compound (cis and trans)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Intermolecular hydrogen bonding |

| C-H Stretch (sp³) | 3000 - 2850 | Strong | Aliphatic C-H bonds |

| C-O Stretch | 1150 - 1050 | Strong | Alcohol C-O bond |

Expert Interpretation: While the IR spectra of the cis and trans isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed due to variations in their vibrational modes. The C-O stretching band for an axial alcohol (predominantly cis isomer) tends to appear at a slightly lower wavenumber compared to an equatorial alcohol (predominantly trans isomer). However, this difference can be small and may be difficult to resolve without high-quality spectra and careful comparison.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans.

-

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes to reference spectra.

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Theoretical Framework: Electron Ionization and Fragmentation of Alcohols

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). For alcohols, the molecular ion is often unstable and readily undergoes fragmentation. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen), and ring cleavage.

Mass Spectral Data

The mass spectra of the cis and trans isomers of this compound are expected to be very similar due to the high energy of the ionization process, which can lead to the loss of stereochemical information.

Table 6: Major Mass Fragments for this compound

| m/z | Proposed Fragment |

| 142 | [M]⁺˙ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 124 | [M - H₂O]⁺˙ |

| 99 | [M - C₃H₇]⁺ |

| 81 | [C₆H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Expert Interpretation: The molecular ion peak at m/z 142 may be weak or absent. The peak at m/z 124, corresponding to the loss of water, is a characteristic feature of alcohols. The base peak is often observed at m/z 81, which can be attributed to a stable cyclohexenyl cation formed after dehydration and subsequent rearrangement. The fragment at m/z 43 corresponds to the stable isopropyl cation. While the overall fragmentation pattern is not typically used to differentiate between the cis and trans isomers, it is a valuable tool for confirming the overall structure of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100-1000 ppm.

-

Instrument Setup (GC):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

-

Data Acquisition and Analysis: Inject the sample into the GC-MS system. The software will record the mass spectrum of the eluting compound. Analyze the fragmentation pattern and compare it to a spectral library for confirmation.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a robust framework for the characterization and differentiation of cis- and trans-4-isopropylcyclohexanol. ¹H NMR spectroscopy stands out as the most definitive technique for stereochemical assignment, leveraging the distinct coupling patterns of the H-1 proton. While IR and MS provide valuable confirmatory information about the functional groups and molecular weight, they are less effective in distinguishing between the two isomers. The experimental protocols detailed in this guide offer a standardized approach for acquiring high-quality spectral data, ensuring reliable and reproducible results for researchers and scientists in the field.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. This compound. [Link]

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Isopropylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of significant interest in synthetic and medicinal chemistry. The core of this analysis focuses on the profound impact of stereochemistry—specifically the cis and trans isomerism—on the resulting NMR spectrum. We will delve into the principles of conformational analysis of substituted cyclohexanes, demonstrating how the spatial arrangement of the hydroxyl and isopropyl groups dictates the chemical shifts and, most diagnostically, the coupling constants of key protons. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical assignment. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducible, high-quality results.

Introduction: The Structural Significance of this compound

This compound is a disubstituted cyclohexane derivative that exists as two stable diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The structural rigidity of the cyclohexane ring, which preferentially adopts a chair conformation, combined with the stereochemical relationship between the two substituents, makes ¹H NMR spectroscopy an exceptionally powerful tool for its characterization.

The interpretation of its spectrum is a classic exercise in applying fundamental principles of conformational analysis to predict and verify molecular structure. The large steric bulk of the isopropyl group acts as a "conformational lock," forcing it into the equatorial position to minimize unfavorable 1,3-diaxial interactions. This simplification allows for a direct and unambiguous determination of the hydroxyl group's orientation based on the NMR signature of the C1-proton (the proton attached to the hydroxyl-bearing carbon).

Caption: Diastereomers of this compound.

Conformational Analysis: The Key to Spectral Interpretation

Understanding the ¹H NMR spectrum of this compound is impossible without first considering its three-dimensional structure. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. However, for substituted cyclohexanes, one conformation is often strongly favored.

The energetic penalty for placing a substituent in an axial position is known as its "A-value." The isopropyl group has a large A-value, meaning it imposes significant steric strain when axial. Consequently, the chair conformation where the isopropyl group is equatorial is overwhelmingly populated. This is the foundational assumption for interpreting the spectra of both the cis and trans isomers.

With the isopropyl group locked in the equatorial position:

-

In the trans isomer, the hydroxyl group is also equatorial .

-

In the cis isomer, the hydroxyl group is forced into the axial position.

This fundamental difference in the spatial orientation of the hydroxyl group and its attached proton (H-1) is the primary source of the dramatic differences observed in their respective ¹H NMR spectra.

Caption: Favored chair conformations of cis and trans isomers.

Spectroscopic Analysis: A Comparative Study

The most diagnostic signal in the spectrum is that of the H-1 proton. Its chemical shift and multiplicity provide a clear fingerprint for each isomer.

trans-4-Isopropylcyclohexanol

In the stable conformation of the trans isomer, the hydroxyl group is equatorial, which means the H-1 proton is axial .

-

Chemical Shift: An axial proton is shielded by the C-C bonds of the ring. Therefore, the H-1 signal appears at a relatively upfield (lower ppm) chemical shift, typically around δ 3.5 ppm .

-

Multiplicity & Coupling Constants: An axial proton is positioned to have strong dihedral-angle-dependent interactions (Karplus relationship) with adjacent axial protons. H-1 has two axial neighbors (on C-2 and C-6). This results in large axial-axial (J_ax-ax) coupling constants , typically in the range of 10-13 Hz. It also couples to the two equatorial protons on C-2 and C-6 with smaller axial-equatorial (J_ax-eq) couplings (2-5 Hz). The resulting signal is a complex multiplet that is often broad and described as a "triplet of triplets" if well-resolved. The large width of this multiplet is its most characteristic feature.

cis-4-Isopropylcyclohexanol

In the stable conformation of the cis isomer, the hydroxyl group is axial, meaning the H-1 proton is equatorial .

-

Chemical Shift: An equatorial proton lies in the deshielding plane of the C-C bonds of the ring. Consequently, its signal appears at a more downfield (higher ppm) chemical shift compared to its axial counterpart, typically around δ 4.0 ppm .

-

Multiplicity & Coupling Constants: An equatorial proton has no axial-axial couplings. It couples to the adjacent protons via smaller equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) interactions , both typically in the range of 2-5 Hz. This results in a much narrower, often poorly resolved multiplet that may appear as a broad singlet or a narrow multiplet.

Other Resonances

-

Isopropyl Group: The isopropyl group gives rise to two signals: a septet (or multiplet) for the single methine proton (-CH) around δ 1.5-1.7 ppm, and a doublet for the six equivalent methyl protons (-CH₃) further upfield, typically around δ 0.9 ppm.

-

Cyclohexane Ring Protons: The remaining protons on the cyclohexane ring (C-2, C-3, C-5, C-6) produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. Differentiating these individual signals usually requires advanced 2D NMR techniques (e.g., COSY, HSQC).

-

Hydroxyl Proton: The -OH proton signal is variable in position and can be broad, depending on the solvent, concentration, and temperature. It can be identified by its disappearance upon shaking the sample with D₂O.

Summary of Diagnostic ¹H NMR Data

| Parameter | trans-4-Isopropylcyclohexanol (Axial H-1) | cis-4-Isopropylcyclohexanol (Equatorial H-1) | Rationale |

| H-1 Chemical Shift (δ) | ~ 3.5 ppm | ~ 4.0 ppm | Axial protons are shielded relative to equatorial protons. |

| H-1 Signal Appearance | Broad multiplet | Narrow multiplet or broad singlet | Presence of large J_ax-ax couplings in the trans isomer. |

| H-1 Coupling Constants (J) | Two large J_ax-ax (~10-13 Hz) | No large J_ax-ax couplings | Dihedral angle dependence of vicinal coupling. |

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data is the bedrock of accurate structural elucidation. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Transfer the solvent to the vial containing the sample. Mix gently until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

NMR Spectrometer Setup & Data Acquisition

Caption: Standard workflow for NMR analysis.

-

Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Tuning and Shimming: The probe is tuned to the ¹H frequency. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

-

Data Processing:

-

Fourier Transform: The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).

-

Phasing and Baseline Correction: The spectrum is phased to make all peaks positive and upright. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated, typically to the residual solvent peak.

-

Integration: The area under each peak is integrated to determine the relative number of protons it represents.

-

Conclusion

The ¹H NMR spectrum of this compound serves as an exemplary case study in the application of conformational analysis to spectroscopic interpretation. The fixed equatorial position of the bulky isopropyl group provides a reliable anchor, allowing for the unambiguous assignment of the cis and trans isomers based on the chemical shift and multiplicity of the C1-proton. The trans isomer is readily identified by its upfield, broad H-1 signal (~3.5 ppm) characteristic of an axial proton with large axial-axial couplings. Conversely, the cis isomer is defined by its downfield, narrow H-1 signal (~4.0 ppm), indicative of an equatorial proton with only small vicinal couplings. This guide provides the foundational knowledge and practical protocols for researchers to confidently assign the stereochemistry of this and related substituted cyclohexane systems.

References

-

PubChem - National Center for Biotechnology Information. this compound Compound Summary. Provides chemical properties, identifiers, and spectral information. [Link][1][2]

-

NIST Chemistry WebBook. Cyclohexanol, 4-(1-methylethyl)-. A comprehensive database of chemical and physical property data maintained by the National Institute of Standards and Technology. [Link][3]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. A free online database containing NMR, MS, IR, and Raman spectra for numerous organic compounds. [Link][4]

-

Reich, H. J. (University of Wisconsin). Structure Determination Using Spectroscopic Methods. An extensive collection of NMR data, including chemical shift tables and discussions on conformational analysis. [Link][5][6]

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994).Stereochemistry of Organic Compounds. A foundational textbook on stereochemistry and conformational analysis. While not directly linked, it provides the theoretical basis for the principles discussed.

-

Garbisch, E. W., Jr. (1968). NMR Spectroscopy: A Tool for Conformational Analysis. A key review establishing the use of NMR for studying molecular conformations. (This reference establishes the historical and authoritative basis for the techniques described). [Link][7]

Sources

- 1. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanol, 4-(1-methylethyl)- [webbook.nist.gov]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. auremn.org.br [auremn.org.br]

Introduction: Deciphering Molecular Structure Through Vibrational Signatures

An In-depth Technical Guide: Infrared Spectroscopy of the 4-Isopropylcyclohexanol Hydroxyl Group

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, offering a rapid, non-destructive window into the molecular world. By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, providing a unique vibrational "fingerprint" of a molecule. Among the most informative and dynamic of these functional groups is the hydroxyl (-OH) group, whose spectral characteristics are exquisitely sensitive to its local chemical environment. Its presence is fundamental to the structure and function of countless molecules, from simple alcohols to complex active pharmaceutical ingredients (APIs).[1]

This guide focuses on this compound, a substituted secondary alcohol, as an exemplary model for understanding the nuanced information the hydroxyl group's IR signature can provide.[2][3][4] This molecule is particularly instructive because the bulky isopropyl group effectively "locks" the cyclohexane ring's conformation, allowing us to probe the distinct spectral differences between an axial and an equatorial hydroxyl group. For researchers in drug development and materials science, mastering the interpretation of such spectra is crucial for confirming stereochemistry, analyzing intermolecular interactions, and ensuring the structural integrity of synthesized compounds.

Part 1: Foundational Principles of the Hydroxyl Group in IR Spectroscopy

The utility of IR spectroscopy in analyzing this compound is rooted in the predictable vibrational behavior of its constituent bonds, primarily the O-H and C-O bonds of the alcohol moiety.

The O-H Stretching Vibration: A Tale of Two States

The stretching vibration of the oxygen-hydrogen bond is one of the most recognizable features in an IR spectrum. Its position and shape are powerfully influenced by hydrogen bonding.

-

Free (Non-Hydrogen-Bonded) O-H: In a very dilute solution with a non-polar solvent or in the gas phase, where alcohol molecules are isolated, the O-H stretch appears as a relatively sharp and weak peak.[5] This "free" hydroxyl absorption is typically found in the 3600–3650 cm⁻¹ region.[6][7]

-

Hydrogen-Bonded O-H: In concentrated solutions or as a neat liquid, alcohol molecules form intermolecular hydrogen bonds (O-H···O). This interaction lengthens and weakens the covalent O-H bond.[5][8][9] Consequently, less energy is required to excite its stretching vibration, causing the absorption band to shift to a lower frequency (a "red shift"). The dynamic nature of these hydrogen bonds, with a continuous range of bond strengths and distances in the sample, results in a multitude of overlapping absorptions that appear as a single, intensely broad band.[10][11] For this compound and similar alcohols, this characteristic broad "tongue" is observed between 3200 and 3600 cm⁻¹.[2][6][12]

The C-O Stretching Vibration: A Probe for Alcohol Class

In addition to the O-H stretch, the stretching vibration of the carbon-oxygen single bond provides valuable structural information. This vibration gives rise to a strong, sharp peak in the fingerprint region of the spectrum (1300–1000 cm⁻¹).[13][14] The precise position of the C-O stretch is diagnostic of the alcohol's substitution pattern:

-

Primary Alcohols: ~1050 cm⁻¹

-

Secondary Alcohols: ~1100 cm⁻¹[14]

-

Tertiary Alcohols: ~1150 cm⁻¹

As a secondary alcohol, this compound is expected to show a strong C-O stretching absorption around 1100 cm⁻¹.[14][15] Crucially, as we will explore, this peak's exact position is also sensitive to the stereochemical orientation (axial vs. equatorial) of the hydroxyl group.

Part 2: Conformational Landscape of this compound

To accurately interpret the IR spectrum, one must first understand the molecule's three-dimensional structure. This compound exists as two geometric isomers, cis and trans, which adopt distinct low-energy chair conformations.

The conformational behavior is dominated by the large steric bulk of the isopropyl group. To minimize unfavorable 1,3-diaxial interactions, the isopropyl group has an overwhelming preference for the equatorial position. This powerful energetic preference effectively locks the cyclohexane ring into a single, dominant chair conformation for each isomer.

-

trans-4-Isopropylcyclohexanol: In this isomer, the thermodynamically most stable conformation places both the isopropyl group and the hydroxyl group in equatorial positions. This is designated as the (e,e) conformer.

-

cis-4-Isopropylcyclohexanol: To accommodate the equatorial isopropyl group, the hydroxyl group in the cis isomer is forced into the axial position. This is designated as the (e,a) conformer.

These fixed orientations of the hydroxyl group create distinct chemical environments that are directly reflected in the IR spectrum.

Caption: Chair conformations of cis- and trans-4-isopropylcyclohexanol.

Part 3: Spectral Interpretation: Differentiating the Cis and Trans Isomers

While the broad O-H stretching band confirms the presence of an alcohol, it is the fingerprint region, specifically the C-O stretching vibration, that allows for the confident differentiation of the cis (axial OH) and trans (equatorial OH) isomers.

The orientation of the C-O bond relative to the rest of the cyclohexane ring alters its vibrational frequency. Spectroscopic studies of cyclohexanol derivatives have consistently shown:

-

Equatorial C-O Stretch (trans isomer): The C-O bond of an equatorial hydroxyl group typically absorbs at a higher wavenumber , generally around 1100-1120 cm⁻¹ .

-

Axial C-O Stretch (cis isomer): The C-O bond of an axial hydroxyl group absorbs at a lower wavenumber , typically around 1050-1070 cm⁻¹ .

This difference, though subtle, is sharp, reproducible, and serves as a reliable diagnostic marker for the stereochemistry at the C1 position.

| Feature | General Range (cm⁻¹) | trans Isomer (Equatorial OH) | cis Isomer (Axial OH) | Appearance |

| O-H Stretch (H-Bonded) | 3200–3600[2] | ~3350[6] | ~3350 | Very Broad, Strong |

| C-H Stretch (sp³) | 2850–2960[16] | ~2850-2960 | ~2850-2960 | Strong, Sharp |

| C-O Stretch | 1000–1200[13] | ~1110 | ~1060 | Strong, Sharp |

Table 1: Summary of key infrared absorption frequencies for the isomers of this compound.

Part 4: Experimental Protocol for High-Fidelity Spectrum Acquisition

The following protocol details the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method for analyzing liquid samples like this compound.[17]

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have stabilized according to the manufacturer's guidelines.

-

Purge the sample compartment with dry nitrogen or dry air for at least 15 minutes to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Collection:

-

Ensure the ATR crystal surface (e.g., diamond or ZnSe) is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

-

Collect a background spectrum. This measurement of the ambient environment and the ATR crystal itself will be automatically subtracted from the sample spectrum. Typical parameters are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans.[17][18]

-

-

Sample Analysis:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

The resulting spectrum should show a flat baseline at ~100% transmittance (or 0 absorbance) outside of the absorption bands. If necessary, apply an automatic baseline correction.

-

Thoroughly clean the ATR crystal surface with a solvent-moistened wipe to remove all traces of the sample. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks are present.

-

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

Part 5: Synthesis and Advanced Scientific Insights

The analysis of this compound provides a clear demonstration of how IR spectroscopy transcends simple functional group identification to become a sophisticated tool for stereochemical elucidation. The conformational rigidity imposed by the bulky isopropyl substituent is the key that unlocks this capability.

-

Steric Influence on Vibrational Modes: The different steric environments of the axial and equatorial C-O bonds are the primary cause of the observed frequency shift. An axial C-O bond has gauche interactions with the C-C bonds of the ring, which are absent for the equatorial C-O bond. These differing mechanical couplings within the molecule lead to distinct vibrational energies for the C-O stretch. While steric hindrance can sometimes impede intermolecular hydrogen bonding and lead to a sharper O-H peak, this effect is generally minimal in simple, unhindered secondary alcohols like this one.[12][15]

-

Utility in Reaction Monitoring: For a synthetic chemist, these distinct C-O stretching frequencies are invaluable. For example, in a stereoselective reduction of 4-isopropylcyclohexanone, IR spectroscopy can be used to monitor the reaction's progress and determine the diastereomeric ratio of the resulting cis and trans alcohol products by analyzing the relative intensities of the ~1060 cm⁻¹ and ~1110 cm⁻¹ peaks.

-

Beyond the Fundamentals: Concentration and Temperature Studies: While beyond the scope of routine analysis, conducting a dilution study in a non-polar solvent can be used to observe the sharp, "free" O-H stretch alongside the diminishing broad, hydrogen-bonded band.[7][19] This confirms the intermolecular nature of the hydrogen bonding. Furthermore, variable-temperature IR studies can provide thermodynamic data on the strength and dynamics of these hydrogen-bonding networks, which is critical in fields like crystal engineering and formulation science.[20]

Conclusion

The infrared spectrum of this compound's hydroxyl group is a rich source of molecular information. The overwhelming presence of a broad O-H stretching band around 3350 cm⁻¹ is an unambiguous indicator of an inter-molecularly hydrogen-bonded alcohol. However, the true diagnostic power of the technique lies in the fingerprint region. The conformationally locked cis and trans isomers, dictated by the steric preference of the equatorial isopropyl group, give rise to reproducibly different C-O stretching frequencies. An equatorial hydroxyl group (trans isomer) is identified by its C-O stretch at a higher wavenumber (~1110 cm⁻¹), while an axial hydroxyl group (cis isomer) is confirmed by its C-O stretch at a lower wavenumber (~1060 cm⁻¹). This detailed understanding empowers researchers to confidently assign stereochemistry, assess sample purity, and gain deeper insights into the structural and interactive properties of hydroxyl-containing molecules.

References

- Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.

- Smolecule. This compound | 4621-04-9.

- National Institutes of Health (PMC). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.

- JoVE. Video: IR Spectrum Peak Broadening: Hydrogen Bonding.

- StackExchange. How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?

- UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy.

- Deshbandhu College. Undergraduate Organic Chemistry.

- National Institutes of Health. Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies.

- YouTube. Factors affecting vibrational (IR) stretching frequency.

- Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.

- BenchChem. Cycloheptanol's O-H Stretch: A Comparative Infrared Spectrum Analysis.

- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.

- art photonics. Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe.

- Spectroscopy Online. The Big Review V: The C-O Bond.

- Chemistry LibreTexts. 11.12: Spectroscopy of Alcohols and Phenols.

- MSU Chemistry. Infrared Spectrometry.

- AZoM. Measuring Ethanol Content in Alcohol.

- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.

- Agilent. Quantitative analysis using ATR-FTIR Spectroscopy.

- PubChem. This compound.

- ResearchGate. Hydrogen Bonding in Polymers: Effect of Temperature on the OH Stretching Bands of Poly(vinylphenol).

- NIST WebBook. Cyclohexanol, 4-(1-methylethyl)-.

- OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Buy this compound | 4621-04-9 [smolecule.com]

- 3. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanol, 4-(1-methylethyl)- [webbook.nist.gov]

- 5. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. deshbandhucollege.ac.in [deshbandhucollege.ac.in]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 17. azom.com [azom.com]

- 18. artphotonics.com [artphotonics.com]

- 19. quora.com [quora.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Isopropylcyclohexanol

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-isopropylcyclohexanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights grounded in established principles of mass spectrometry.

Introduction: The Analytical Significance of Mass Spectrometry for Cyclic Alcohols

Electron ionization mass spectrometry (EI-MS) is an indispensable tool for the structural elucidation of organic molecules. For cyclic alcohols such as this compound (C₉H₁₈O, Molecular Weight: 142.24 g/mol ), EI-MS provides a reproducible fragmentation "fingerprint" that is highly characteristic of its molecular structure.[1] Upon ionization by a high-energy electron beam, the molecule forms a radical cation, the molecular ion (M⁺•), which is often unstable and undergoes a series of fragmentation reactions.[2][3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), reveals key structural motifs of the analyte.

Alcohols, in particular, exhibit predictable fragmentation behaviors, primarily driven by two key pathways: alpha-cleavage and dehydration.[4][5] In cyclic systems, these pathways can be accompanied by complex ring-opening and subsequent fragmentation events, providing a wealth of structural information.[6]

The Mass Spectrum of this compound: A Quantitative Overview

The 70 eV electron ionization mass spectrum of this compound is characterized by a weak or absent molecular ion peak (m/z 142), a common feature for secondary alcohols due to the rapid fragmentation of the parent ion.[2][3] The spectrum is dominated by several key fragment ions that arise from predictable cleavage and rearrangement processes.